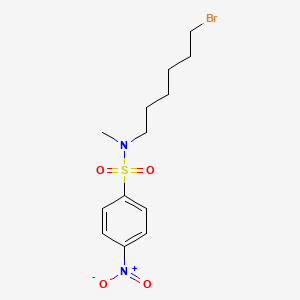
N-(6-Bromohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Bromohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide is an organic compound with a complex structure that includes a bromohexyl chain, a methyl group, a nitrobenzene ring, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the alkylation of a suitable precursor, such as N-methyl-4-nitrobenzenesulfonamide, with 6-bromohexyl bromide. This reaction is usually carried out in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Bromohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromohexyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in solvents like DMF or DMSO.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Products include azidohexyl derivatives, thiol-substituted compounds, and alkoxyhexyl derivatives.
Reduction: The major product is N-(6-aminohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide.
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Applications De Recherche Scientifique
N-(6-Bromohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of N-(6-Bromohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The bromohexyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect their function. The nitro group can participate in redox reactions, generating reactive intermediates that can further interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-Bromohexyl)phthalimide: Shares the bromohexyl group but has a phthalimide moiety instead of the nitrobenzene-sulfonamide structure.
N-(6-Bromohexyl)-N-methyl-4-aminobenzene-1-sulfonamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-(6-Bromohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromohexyl chain and a nitrobenzene-sulfonamide structure allows for diverse applications in various fields .
Propriétés
Numéro CAS |
823790-59-6 |
|---|---|
Formule moléculaire |
C13H19BrN2O4S |
Poids moléculaire |
379.27 g/mol |
Nom IUPAC |
N-(6-bromohexyl)-N-methyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H19BrN2O4S/c1-15(11-5-3-2-4-10-14)21(19,20)13-8-6-12(7-9-13)16(17)18/h6-9H,2-5,10-11H2,1H3 |
Clé InChI |
FJSZQWGIYQSFOI-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCCCBr)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
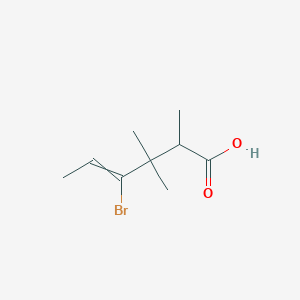
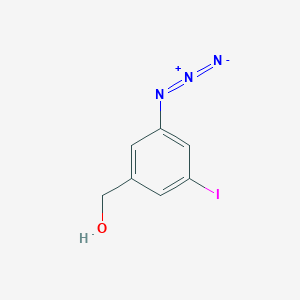
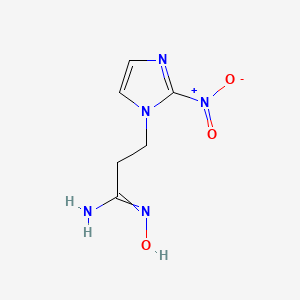
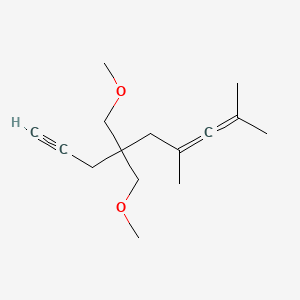
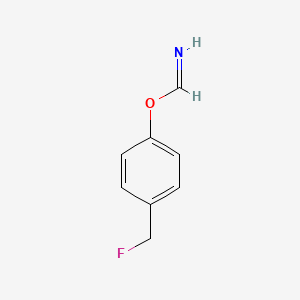
![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
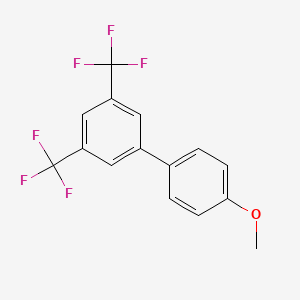
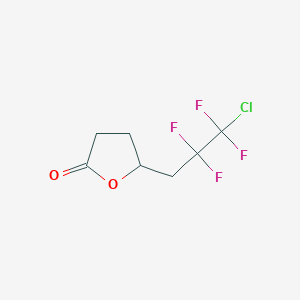
![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
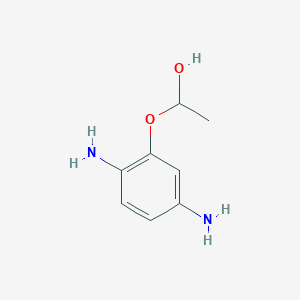
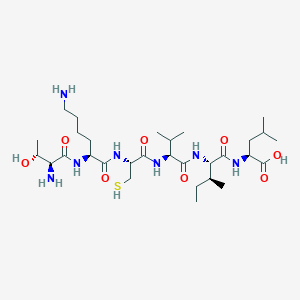
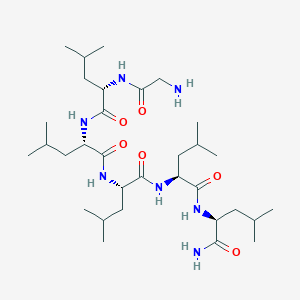
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
